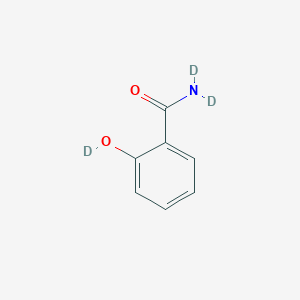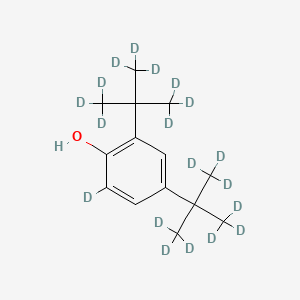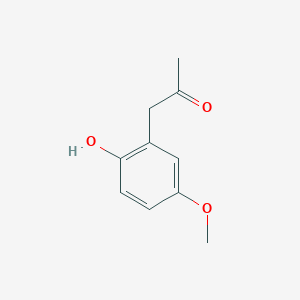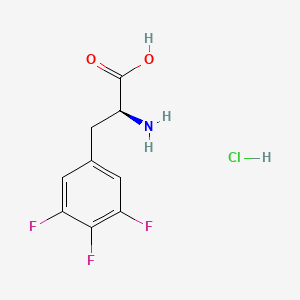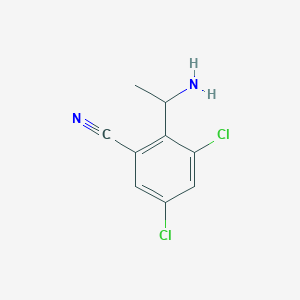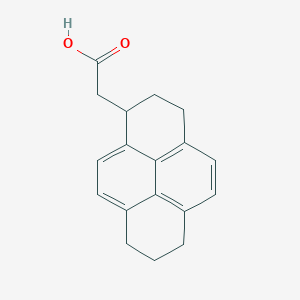
Tetramethyltetrahydro D-Tagatose Methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetramethyltetrahydro D-Tagatose Methanol is a synthetic derivative of D-tagatose, a naturally occurring monosaccharide D-tagatose is known for its low-calorie sweetening properties and is often used as an alternative to sucrose
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tetramethyltetrahydro D-Tagatose Methanol typically involves the chemical modification of D-tagatose. One common method includes the methylation of D-tagatose using methanol in the presence of a catalyst. The reaction conditions often require controlled temperatures and pressures to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale methylation processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and advanced separation techniques to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Tetramethyltetrahydro D-Tagatose Methanol can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of ketones or aldehydes.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically leading to the formation of alcohols.
Substitution: This reaction involves the replacement of one functional group with another, which can lead to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate or chromium trioxide, often under acidic conditions.
Reduction: Common reagents include sodium borohydride or lithium aluminum hydride, typically under anhydrous conditions.
Substitution: Common reagents include halogens or alkylating agents, often under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.
Applications De Recherche Scientifique
Tetramethyltetrahydro D-Tagatose Methanol has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: It is used in studies of carbohydrate metabolism and as a potential therapeutic agent for metabolic disorders.
Medicine: It is investigated for its potential use as a low-calorie sweetener in diabetic diets and as a pharmaceutical excipient.
Industry: It is used in the production of specialty chemicals and as an additive in food and beverage products.
Mécanisme D'action
The mechanism of action of Tetramethyltetrahydro D-Tagatose Methanol involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit certain enzymes involved in carbohydrate metabolism, leading to reduced sugar absorption and improved glycemic control. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
D-Tagatose: A naturally occurring monosaccharide with similar low-calorie sweetening properties.
D-Fructose: Another ketohexose with similar sweetness but different metabolic effects.
D-Galactose: An epimer of D-tagatose with different biological functions.
Uniqueness
Tetramethyltetrahydro D-Tagatose Methanol is unique due to its synthetic modifications, which confer distinct chemical and physical properties. These modifications can enhance its stability, solubility, and reactivity, making it suitable for specific applications that other similar compounds may not be able to fulfill.
Propriétés
Formule moléculaire |
C12H20O6 |
|---|---|
Poids moléculaire |
260.28 g/mol |
Nom IUPAC |
[(1S,2S,6S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methanol |
InChI |
InChI=1S/C12H20O6/c1-10(2)15-7-5-14-12(6-13)9(8(7)16-10)17-11(3,4)18-12/h7-9,13H,5-6H2,1-4H3/t7-,8+,9+,12+/m1/s1 |
Clé InChI |
PSSHGMIAIUYOJF-ARHDFHRDSA-N |
SMILES isomérique |
CC1(O[C@@H]2CO[C@@]3([C@H]([C@H]2O1)OC(O3)(C)C)CO)C |
SMILES canonique |
CC1(OC2COC3(C(C2O1)OC(O3)(C)C)CO)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![potassium;1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-2-[3-[1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-3,3-dimethyl-5-sulfonatoindol-1-ium-2-yl]prop-2-enylidene]-3,3-dimethylindole-5-sulfonate](/img/structure/B13439429.png)
![(4S)-1-(1-hydroxy-2-methylpropyl)-4-methyl-6-oxa-2-azabicyclo[3.2.0]heptane-3,7-dione](/img/structure/B13439434.png)
